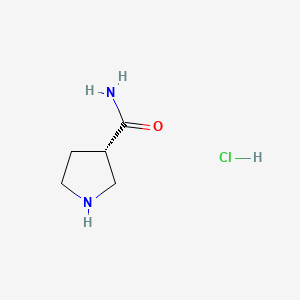

(S)-Pyrrolidine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

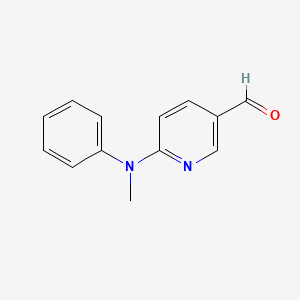

“(S)-Pyrrolidine-3-carboxamide hydrochloride” likely refers to a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The “hydrochloride” part indicates that the compound forms a salt with hydrochloric acid .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

(S)-Pyrrolidine-3-carboxamide hydrochloride has been employed in the synthesis of complex organic molecules and intermediates. For instance, it has been used in the synthesis of 2,3-dihydropyrrolizines through selective reactions that enable the generation of a variety of carbonyl intermediates for further cyclization, demonstrating its utility in constructing pyrrole derivatives (Calvo, González-Ortega, & Sañudo, 2002). Additionally, L-Pyrrolidine-2-carboxamide derivatives have been synthesized and applied in asymmetric catalytic reactions, indicating their importance in stereoselective synthesis processes (Qing-ha, 2014).

Biotransformations and Enantioselective Applications

Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides showcase the compound's application in organic synthesis, particularly in achieving high yields and excellent enantioselectivity through biocatalytic processes. These transformations have demonstrated the synthetic potential of biotransformation in preparing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial activities. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and showed significant activity against bacterial or fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Zhuravel et al., 2005). Furthermore, oxadiazolyl pyrrolidine carboxamides have been recognized for their potency as enoyl-ACP reductase inhibitors, with specific derivatives synthesized to possess antitubercular activities, underscoring their therapeutic potential against tuberculosis (Sonia & Ravi, 2012).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of pyrrolidine carboxamide derivatives, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, provides foundational knowledge for understanding the compound's interactions and stability, which is crucial for further applications in drug design and development (Chen et al., 2011).

Propriétés

IUPAC Name |

(3S)-pyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)

![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)

![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)